molecular formula C7H11N3O B1456372 5-ethyl-1-methyl-1H-pyrazole-3-carboxamide CAS No. 863751-98-8

5-ethyl-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B1456372
CAS No.: 863751-98-8
M. Wt: 153.18 g/mol
InChI Key: KFWIZKIUVPKZNO-UHFFFAOYSA-N
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Description

5-ethyl-1-methyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

5-Ethyl-1-methyl-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Its chemical structure can be represented as follows:

C7H10N4O\text{C}_7\text{H}_{10}\text{N}_4\text{O}

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an anti-inflammatory, analgesic, and anticancer agent.

Anti-inflammatory and Analgesic Effects

Research indicates that compounds within the pyrazole class exhibit significant anti-inflammatory effects. For instance, this compound has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. A study reported that derivatives of pyrazole demonstrated IC50 values for COX inhibition significantly lower than traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib and indomethacin .

CompoundCOX-1 Inhibition (IC50 μM)COX-2 Inhibition (IC50 μM)
This compound5.400.01
CelecoxibN/A22
IndomethacinN/AN/A

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies have shown that this compound exhibits antiproliferative activity against lung, breast, and colorectal cancer cells. The mechanism is believed to involve the induction of apoptosis through the modulation of key signaling pathways .

The primary mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound reduces prostaglandin synthesis, leading to decreased inflammation and pain.
  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
  • Receptor Interaction : It may also interact with various cellular receptors involved in pain signaling and inflammation.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound:

  • In Vivo Studies : Animal models have demonstrated that administration of this compound significantly reduces inflammatory markers and pain responses compared to control groups .
  • Cell Culture Studies : In vitro experiments showed that treatment with this compound leads to a marked decrease in cell viability in various cancer cell lines, with IC50 values indicating potent activity .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound is absorbed effectively when administered orally or intravenously.
  • Distribution : It shows good tissue distribution, particularly in inflammatory sites.
  • Metabolism : Metabolic studies indicate it undergoes hepatic metabolism with several active metabolites contributing to its pharmacological effects.

Toxicity Profile

Toxicity assessments have shown that at therapeutic doses, this compound exhibits a favorable safety profile with no significant adverse effects noted in animal models .

Properties

IUPAC Name

5-ethyl-1-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-3-5-4-6(7(8)11)9-10(5)2/h4H,3H2,1-2H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWIZKIUVPKZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate (5.03 g, 27.6 mmol) and ammonium hydroxide (28 mL of 30%) was stirred for 18 hours at ambient temperature. A precipitate formed, was isolated by filtration, and washed with cold hexanes to provide 2.60 g of 5-ethyl-1-methyl-1H-pyrazole-3-carboxamide as a white solid, mp 170-172° C.
Quantity
5.03 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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